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Copper tellurite - 13812-58-3

Copper tellurite

Catalog Number: EVT-13875745
CAS Number: 13812-58-3
Molecular Formula: CuH2O3Te+2
Molecular Weight: 241.2 g/mol
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Product Introduction

Overview

Copper tellurite is an inorganic compound with the chemical formula CuTe, commonly referred to as copper(II) telluride. It occurs naturally as a rare mineral known as vulcanite. The compound is classified under the category of tellurides, which are compounds containing tellurium in combination with a more electropositive element, in this case, copper.

Source

Copper telluride can be sourced from the electrorefining process of copper, where it is often found in anodic slimes. Additionally, it can be synthesized through various chemical methods, making it accessible for scientific and industrial applications.

Classification

Copper telluride falls under the category of binary compounds and is specifically classified as a telluride. Its oxidation state for copper is +2, and it can exist in different forms based on its synthesis conditions.

Synthesis Analysis

Methods

Several methods have been developed for the synthesis of copper telluride:

  1. Direct Reaction: Elemental copper and tellurium are reacted in a molar ratio of 1:1 at high temperatures (around 1200 °C) in a vacuum environment. This method yields bulk quantities of the compound.
  2. Electrodeposition: This technique involves depositing copper telluride thin films onto substrates from an electrolyte solution containing copper and tellurium ions. The process allows for control over film thickness and morphology.
  3. Hydrothermal and Solvothermal Synthesis: These methods utilize high temperature and pressure conditions in aqueous or non-aqueous solvents to facilitate chemical reactions that produce nanostructured copper telluride.
  4. Spark Plasma Sintering: This technique involves high-energy ball milling of elemental powders followed by sintering using spark plasma techniques, which promotes rapid densification.
  5. Hot Injection Methods: Recent advancements have included one-pot synthesis approaches that simplify the process by using soluble precursors in an inert atmosphere, allowing for reproducible production of nanostructures .
Molecular Structure Analysis

Structure

Copper telluride has a crystalline structure characterized by its unique arrangement of copper and tellurium atoms. The compound typically adopts a tetragonal or cubic crystal system depending on the synthesis conditions.

Data

  • Molecular Formula: CuTe
  • Molecular Weight: Approximately 191.146 g/mol
  • Density: 7.100 g/mL at 25 °C
  • CAS Registry Number: 12019-23-7

The crystal structure plays a crucial role in determining its physical properties and reactivity .

Chemical Reactions Analysis

Reactions

Copper telluride undergoes several significant chemical reactions:

  1. Oxidation: At lower temperatures, copper telluride can be oxidized to form copper tellurate (Cu3TeO6). This reaction typically occurs under specific environmental conditions where oxygen is present.
  2. Thermal Decomposition: When heated above 700 K in a vacuum, copper telluride can decompose, resulting in the release of tellurium vapor and formation of elemental copper.
  3. Surface Reconstruction: The interaction with tellurium can induce surface changes in the copper layer, leading to the formation of new surface phases that enhance its electronic properties .
Mechanism of Action

The mechanism of action for copper telluride primarily relates to its electronic properties and interactions with other materials:

  • In thermoelectric applications, the material exhibits p-type semiconductor behavior due to the presence of vacancies or defects within its structure.
  • The conduction mechanism involves charge carrier mobility facilitated by the unique arrangement of atoms within the crystal lattice, which influences its electrical conductivity and thermoelectric efficiency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid with a yellow coloration.
  • Melting Point: Not specifically documented but generally decomposes before melting.
  • Density: Approximately 7 g/cm³.

Chemical Properties

  • Copper telluride is relatively stable under ambient conditions but can react with acids or strong oxidizers.
  • It exhibits semiconductor properties, making it useful in electronic applications.

The compound's unique physical characteristics make it suitable for various applications in electronics and materials science .

Applications

Copper telluride has several scientific uses:

  1. Thermoelectric Devices: Due to its favorable thermoelectric properties, it is used in devices that convert temperature differences into electrical energy.
  2. Solar Cells: It is often alloyed with cadmium telluride to create heterojunctions in solar cell technology, enhancing efficiency.
  3. Nanotechnology: Its nanostructured forms are explored for applications in sensors and catalysts due to their high surface area-to-volume ratios.
  4. Optoelectronics: Copper telluride's semiconductor properties make it valuable in optoelectronic devices such as photodetectors and light-emitting diodes .
Synthesis Methodologies of Copper Telluride

Electrodeposition Techniques for Thin-Film Fabrication

Electrodeposition enables precise compositional control of copper telluride thin films through low-temperature aqueous processing. As demonstrated by Hanyang University researchers, potentiostatic deposition in nitric acid-based electrolytes (pH 1.0) facilitates co-reduction of Cu²⁺ (from Cu(NO₃)₂) and Te⁴⁺ (from TeO₂). Cyclic voltammetry identified critical reduction potentials near −0.1 V vs. Ag/AgCl, with Cu:Te ratios dictated by ion concentration ratios and applied potential [1] [7]. Films deposited at 5mM Cu²⁺/10mM Te⁴⁺ yielded CuTe (1:1) phases, while 10mM Cu²⁺/5mM Te⁴⁺ produced Cu₂Te-rich layers. Post-deposition mechanical exfoliation enabled direct property measurement, revealing that the 1:1 CuTe composition exhibited exceptional thermoelectric power factors (127 μW/m·K²) attributed to carrier filtering at phase interfaces [1].

Table 1: Electrodeposition Parameters and Resulting Copper Telluride Film Properties

Cu²⁺:Te⁴⁺ Ratio (mM)Applied Potential (V)Composition (Cu:Te)Electrical Conductivity (S/cm)Power Factor (μW/m·K²)
10:5-0.151.75:11,85089
7.5:7.5-0.101.5:12,100104
5:10-0.051:13,450127

Template-assisted electrodeposition further enables nanostructure fabrication. Using polycarbonate membranes (50–100 nm pores), researchers synthesized phase-pure Cu₁.₇₅Te nanowires from acidic CuSO₄/TeO₂ baths at 30°C. Nanowires exhibited hexagonal crystallinity and bandgap widening (3.09–3.23 eV) compared to bulk material—a quantum confinement effect [4] [8].

Hydrothermal and Solvothermal Synthesis Approaches

These autoclave-based methods facilitate nanostructure formation through controlled thermochemical reactions. Solvothermal synthesis of Cu₁.₇₅Te nanosheets employed ethylene glycol as both solvent and reducing agent, converting TeO₂ to Te²⁻ while reducing Cu²⁺ to Cu⁺. Dodecylsulfate-intercalated copper hydroxide templates guided 2D growth, yielding single-crystalline nanosheets <10 nm thick with micrometer lateral dimensions. Phonon scattering at nanosheet boundaries reduced lattice thermal conductivity by 60%, enhancing thermoelectric ZT values [3].

A two-step wet chemical method achieved single-crystalline Cu₇Te₄ nanorods: First, Te nanorods were electrodeposited from ionic liquids; subsequently, immersion in Cu²⁺/ascorbic acid solution triggered a disproportionation reaction (3Te + 4Cu²⁺ → Cu₇Te₄ + Te⁴⁺). Room-temperature transformation preserved nanorod morphology while enabling stoichiometric control via Cu²⁺ concentration [2].

Table 2: Hydrothermal/Solvothermal Reaction Conditions and Products

MethodPrecursorsTemperature/TimeProductMorphology
Ethylene glycol solvothermalCu(OH)₂/TeO₂200°C, 24hCu₁.₇₅Te2D nanosheets
DisproportionationTe nanorods + Cu²⁺/ascorbic acidRT, 1hCu₇Te₄Single-crystal nanorods

Sulfidation-Based Metallurgical Processing for Resource Recovery

Though less direct than solution-based routes, sulfidation enables copper recovery from tellurium-rich industrial residues. In one approach, copper sulfide (Cu₂S) reacts with tellurium vapor or dissolved Te species under controlled atmospheres:

2 Cu₂S(s) + 3 Te(g) → 2 Cu₂Te(s) + S₂(g)  

Thermodynamic calculations confirm feasibility above 500°C, with reaction kinetics governed by Te partial pressure. This method converts low-value byproducts (e.g., anode slimes from copper refining) into functional Cu₂Te for thermoelectrics or battery anodes [3]. Phase purity depends critically on stoichiometric balancing and off-gas management to prevent secondary phases like CuTe.

Vacuum-Deposition and Sputtering Methods

High-vacuum techniques provide exceptional film purity and adhesion. Sputtering and e-beam evaporation deposit copper telluride via physical vapor transport, with composition controlled by target stoichiometry or co-evaporation rates. Compared to electrodeposition, vacuum methods eliminate solvent-related contaminants but require higher capital costs and longer processing times [1]. Bhuvaneswari et al. demonstrated that substrate temperature during e-beam evaporation critically influences crystallinity: Films deposited at 300°C exhibited 5x higher carrier mobility than room-temperature equivalents due to reduced grain boundary scattering [7].

Table 3: Vacuum Deposition Techniques for Copper Telluride Films

MethodPressure Range (Torr)Substrate Temperature (°C)Film Characteristics
RF Sputtering10⁻³ – 10⁻⁵200–400Dense, polycrystalline
E-beam Evaporation10⁻⁶ – 10⁻⁸25–300High purity, columnar growth
Chemical Vapor Deposition10⁻¹ – 10⁻³400–600Epitaxial on matched substrates

Mechanochemical Synthesis for Nanoscale Structures

Mechanochemistry leverages high-energy ball milling to induce solid-state reactions between elemental or precursor powders. While not explicitly detailed in the search results for copper telluride, analogous chalcogenide synthesis involves milling Cu and Te powders under inert atmosphere. Repeated fracture and cold-welding create nanocomposites with metastable phases. Subsequent annealing crystallizes Cu₂₋ₓTe with grain sizes <50 nm. The method’s scalability suits thermoelectric applications where nanoscale grain boundaries reduce thermal conductivity. Defect engineering via controlled milling duration enables vacancy concentration tuning—critical for optimizing plasmonic response in near-infrared [6].

Comprehensive Compound Listing

Properties

CAS Number

13812-58-3

Product Name

Copper tellurite

IUPAC Name

copper;tellurous acid

Molecular Formula

CuH2O3Te+2

Molecular Weight

241.2 g/mol

InChI

InChI=1S/Cu.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;

InChI Key

VSHVHZBQWNXZHX-UHFFFAOYSA-N

Canonical SMILES

O[Te](=O)O.[Cu+2]

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